molecular formula C21H23N3O3 B11997747 4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11997747
M. Wt: 365.4 g/mol
InChI Key: RQPDLBMJDKPCQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

Chemical Reactions Analysis

4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles like amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar quinoline core but differ in the substituents attached to the core structure. The uniqueness of 4-HO-1(3-ME-BU)2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (6-ME-PYRIDIN-2-YL)AMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

4-hydroxy-1-(3-methylbutyl)-N-(6-methylpyridin-2-yl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-13(2)11-12-24-16-9-5-4-8-15(16)19(25)18(21(24)27)20(26)23-17-10-6-7-14(3)22-17/h4-10,13,25H,11-12H2,1-3H3,(H,22,23,26)

InChI Key

RQPDLBMJDKPCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CCC(C)C)O

Origin of Product

United States

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